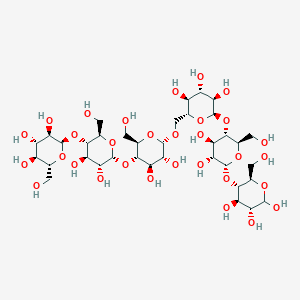
6-A-D-Maltotriosyl-maltotriose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-A-D-Maltotriosyl-maltotriose” is a carbohydrate structure represented using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. WURCS is a standardized format designed to encode complex carbohydrate structures in a linear format based on atomic-level information about monosaccharides and their linkages . This specific compound is part of the WURCS 2.0 version, which allows for the representation of a wide variety of carbohydrate structures, including those with ambiguous monosaccharide configurations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of carbohydrate structures like the one represented by 6-A-D-Maltotriosyl-maltotriose typically involves the synthesis of individual monosaccharides followed by their sequential assembly into oligosaccharides or polysaccharides. The synthetic routes often include glycosylation reactions, where glycosyl donors and acceptors are coupled under specific conditions to form glycosidic bonds .
Industrial Production Methods
Industrial production of complex carbohydrates can involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds, or chemical synthesis, which may include protecting group strategies to control the regio- and stereochemistry of the glycosidic linkages . The choice of method depends on the desired structure and complexity of the carbohydrate.
Análisis De Reacciones Químicas
Types of Reactions
Carbohydrates undergo various chemical reactions, including:
Oxidation: Carbohydrates can be oxidized to form aldonic acids, uronic acids, or aldaric acids.
Reduction: Reduction of carbohydrates can yield sugar alcohols.
Substitution: Substitution reactions can introduce functional groups such as amino, acetyl, or sulfate groups.
Common Reagents and Conditions
Common reagents used in carbohydrate chemistry include:
Oxidizing agents: Nitric acid, bromine water.
Reducing agents: Sodium borohydride, hydrogen in the presence of a catalyst.
Protecting groups: Acetyl chloride, benzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of glucose can yield gluconic acid, while reduction can produce sorbitol .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, carbohydrates are studied for their role in glycosylation reactions and their potential as building blocks for complex molecules .
Biology
In biology, carbohydrates are essential components of cell membranes and are involved in cell-cell recognition, signaling, and immune responses .
Medicine
In medicine, carbohydrates are used in drug development, particularly in the design of glycomimetics and vaccines .
Industry
In industry, carbohydrates are used in the production of biofuels, food additives, and biodegradable materials .
Mecanismo De Acción
The mechanism by which carbohydrates exert their effects involves their interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can trigger various biochemical pathways, including signal transduction, metabolic processes, and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to the one represented by 6-A-D-Maltotriosyl-maltotriose include other complex carbohydrates such as:
Glycans: Polysaccharides composed of monosaccharide residues linked by glycosidic bonds.
Glycosaminoglycans: Long unbranched polysaccharides containing repeating disaccharide units.
Uniqueness
The uniqueness of the compound lies in its specific monosaccharide composition and linkage pattern, which can be precisely represented using the WURCS notation. This allows for accurate depiction and analysis of its structure and function .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(42)15(44)22(51)33(59-7)65-29-10(4-40)62-36(26(55)19(29)48)67-28-9(3-39)60-32(24(53)18(28)47)57-6-12-14(43)16(45)23(52)34(63-12)66-30-11(5-41)61-35(25(54)20(30)49)64-27-8(2-38)58-31(56)21(50)17(27)46/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKEVTXZVYBTK-ZXRAELBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)O)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B8127972.png)
![3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione](/img/structure/B8127982.png)



![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)







![1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8128067.png)
